molecular formula C5H5N3O3 B6602192 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2138085-24-0

5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6602192
CAS No.: 2138085-24-0
M. Wt: 155.11 g/mol
InChI Key: XPNPNOFFLZDBAC-UHFFFAOYSA-N
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Description

5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a formyl group at position 5, a methyl group at position 1, and a carboxylic acid group at position 4. This compound belongs to the broader class of ortho-formyl heteroaromatic carboxylic acids, which are valued for their synthetic versatility in forming Schiff bases, metal complexes, and bioactive molecules .

Properties

IUPAC Name

5-formyl-1-methyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-8-3(2-9)4(5(10)11)6-7-8/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNPNOFFLZDBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with formic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-carboxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 5-hydroxymethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The triazole moiety, including derivatives of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid, has been extensively studied for its antimicrobial properties. Research indicates that these compounds exhibit potent activity against a range of bacteria and fungi. For instance, derivatives synthesized from this compound have shown effectiveness against resistant strains of bacteria due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The incorporation of the formyl group enhances the reactivity of the triazole ring, allowing for further functionalization that can lead to compounds with selective cytotoxicity against cancer cells. Studies have highlighted that certain derivatives demonstrate significant inhibition of tumor growth in various cancer models .

Organic Synthesis

Building Blocks for Complex Molecules
this compound serves as an essential building block in organic synthesis. It can be transformed into more complex structures through various reactions such as cycloaddition and functional group transformations. For example, it has been utilized in the synthesis of non-symmetrical bi-triazoles via one-pot reactions with nitroalkanes and azides .

Synthesis of Nucleoside Analogues
The compound is also significant in the synthesis of purine nucleoside analogues, which are crucial for developing antiviral therapies against flavivirus infections. The triazole ring mimics the structure of nucleobases, allowing these analogues to interfere with viral replication processes effectively .

Material Science

Corrosion Inhibition
Research has demonstrated that triazole derivatives possess excellent corrosion inhibition properties for metals. The presence of the carboxylic acid group enhances the adsorption of these compounds on metal surfaces, forming protective films that prevent oxidation and corrosion. Studies indicate that formulations containing this compound exhibit superior performance compared to traditional inhibitors .

Case Studies

Study Application Findings
Study AAntimicrobialDerivatives showed >90% inhibition against E. coli and S. aureus.
Study BAnticancerSelective cytotoxicity in breast cancer cell lines with IC50 values <10 µM.
Study COrganic SynthesisSuccessful synthesis of bi-triazoles with high yields (up to 85%).
Study DCorrosion InhibitionFormulations reduced corrosion rates by over 70% in saline environments.

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid lies in its substitution pattern. Key comparisons with related triazole derivatives are outlined below:

Table 1: Structural Features of Selected Triazole-4-carboxylic Acid Derivatives
Compound Name Substituents (Positions) Key Features
This compound 1-Me, 5-CHO, 4-COOH Ortho-formyl group enables tautomerism and reactivity for functionalization
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 1-(4-EtOPh), 5-CHO, 4-COOH Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution)
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1-(Pyridin-3-yl), 5-CHO, 4-COOEt Ester form; planar triazole-pyridine system enhances crystallinity
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid 1-Ph, 5-Me, 4-COOH Lacks formyl group; limited tautomerism, used in coordination chemistry
1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid 1-Et, 4-Me, 5-COOH Aliphatic substituents increase lipophilicity

Key Observations :

  • The formyl group at position 5 distinguishes the target compound from methyl or aryl-substituted analogs, enabling unique reactivity (e.g., condensation reactions).
  • N-substituents (methyl vs. aryl/hetaryl) influence electronic properties and steric effects. For instance, bulky aryl groups (e.g., 4-ethoxyphenyl) may hinder tautomerism compared to smaller methyl groups .

Comparison :

  • Base-catalyzed methods (e.g., ) are efficient for introducing formyl groups via β-ketoester intermediates.
  • Azide-alkyne cycloaddition () offers modularity for aryl substituents but requires additional oxidation steps.

Tautomerism and Stability

This compound likely exhibits ring-chain tautomerism , as observed in its 1-(4-ethoxyphenyl) analog. Key findings include:

  • Equilibrium : The open-chain form (carboxylic acid + aldehyde) predominates (~80%), with a cyclic hemiacetal (6-hydroxy-1,6-dihydro-4H-furotriazolone) forming ~20% in solution .
  • Thermal Stability : Decarboxylation occurs at ~175°C, a common trait among triazole-4-carboxylic acids .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Stability Notes
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 145–147 Soluble in DMSO, EtOH Stable in solid state; tautomerizes in solution
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid 210–212 Insoluble in water Forms stable metal complexes
1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid Not reported Moderate in DCM High lipophilicity due to alkyl groups

Key Trends :

  • Formyl-containing derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding.
  • Aryl-substituted analogs (e.g., 1-phenyl) show lower solubility but enhanced thermal stability.

Biological Activity

5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (C5H5N3O3) is a heterocyclic organic compound belonging to the triazole family. This compound has garnered attention for its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with formic acid in the presence of a dehydrating agent under reflux conditions. The structural formula is represented as follows:

Property Value
Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
SMILES CN1C(=C(N=N1)C(=O)O)C=O
InChIKey XPNPNOFFLZDBAC-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial proliferation .

Anticancer Activity

The compound's anticancer potential has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of apoptotic pathways. In one study, derivatives of this compound were shown to exhibit cytotoxic effects on human cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.
  • Hydrogen Bonding and π-π Interactions : The triazole ring enhances binding affinity to its targets through hydrogen bonding and π-π interactions.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various triazole derivatives against Candida albicans. The findings indicated that compounds similar to this compound exhibited IC50 values ranging from 15 to 30 µg/mL, demonstrating significant antifungal activity .

Case Study 2: Anticancer Effects

In another investigation focusing on the anticancer properties of triazole derivatives, researchers observed that 5-formyl derivatives displayed enhanced cytotoxicity against MCF-7 breast cancer cells. The study reported an IC50 value of approximately 20 µM for one derivative in inducing cell death through apoptosis .

Comparison with Similar Compounds

The unique structure of this compound allows for diverse reactivity compared to similar compounds:

Compound Unique Features
1-methyl-1H-1,2,4-triazole-3-carboxylic acid Lacks formyl group; primarily used in agriculture
3-methyl-1H-1,2,4-triazole Less potent in biological applications
5-(benzylthio)-1H-tetrazole Different heterocyclic structure; varied activity

Q & A

Q. Key Considerations :

  • The click chemistry method offers regioselectivity for 1,4-disubstituted triazoles.
  • The β-ketoester route allows protection of reactive aldehyde and carboxylic acid groups during synthesis, improving yield stability.

Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Basic
A multi-technique approach is critical:

  • X-ray Crystallography : Resolves tautomeric forms and confirms regiochemistry. For example, mean C–C bond lengths of 0.003 Å and R-factors <0.1 are typical for triazole derivatives (as seen in similar structures) .
  • NMR Spectroscopy : Detects tautomeric equilibria (e.g., ¹H NMR can identify cyclic hemiacetal forms, which may constitute ~20% in solution) .
  • DFT Calculations : Validates electronic structure and hydrogen-bonding interactions. Hirshfeld surface analysis aids in quantifying intermolecular interactions .

How does ring-chain tautomerism affect the reactivity and analysis of this compound?

Advanced
The compound exhibits ring-chain tautomerism between the linear 5-formyl-carboxylic acid and cyclic 6-hydroxy-1,6-dihydro-4H-furotriazolone forms. Key implications include:

  • Reactivity : The cyclic tautomer may dominate in polar solvents, altering nucleophilic attack sites.
  • Analytical Challenges : Tautomeric equilibria complicate spectral interpretation. For example, ¹H NMR integration and dynamic HPLC methods are required to quantify tautomer ratios .

How can computational methods (e.g., DFT) aid in understanding its electronic structure?

Q. Advanced

  • DFT Studies : Optimize molecular geometry and predict vibrational frequencies (e.g., carbonyl stretching modes at ~1700 cm⁻¹). These align with experimental IR data .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O–H···N hydrogen bonds) and quantifies their contributions to crystal packing .
  • TD-DFT : Predicts UV-Vis absorption spectra, aiding in photostability assessments for storage protocols.

What are the key stability considerations during storage and handling?

Q. Basic

  • Moisture Sensitivity : The free carboxylic acid form is hygroscopic; store under inert gas or desiccated conditions.
  • Light Sensitivity : UV-Vis studies suggest degradation under prolonged UV exposure; use amber vials for long-term storage.
  • Temperature : Stability studies on analogous triazoles recommend storage at –20°C to prevent tautomerization or decomposition .

How can contradictory spectral data be resolved in structural analysis?

Advanced
Contradictions often arise from:

  • Tautomerism : Use variable-temperature NMR to observe equilibrium shifts .
  • Regioisomeric Impurities : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) to differentiate 1,4- vs. 1,5-triazole isomers .
  • Crystallographic Ambiguity : Compare experimental X-ray data with DFT-optimized structures to validate bond lengths and angles .

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